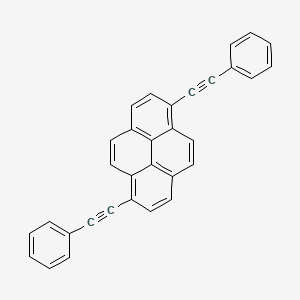

1,6-Bis(phenylethynyl)pyrene

Description

Advanced Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies of 1,6-Bis(phenylethynyl)pyrene Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This analysis has been instrumental in understanding the solid-state packing and intermolecular interactions of this compound derivatives.

For instance, a cyclophane derivative of this compound, where the pyrene (B120774) and a naphthalene (B1677914) moiety are bridged by tetraethylene glycol linkers, has been successfully crystallized and analyzed. rsc.org The crystal structure revealed that the pyrene and naphthalene units form intramolecular π-stacked structures. rsc.org This arrangement prevents intermolecular excimer formation, leading to a light-blue emission with a distinct vibronic structure. rsc.org However, obtaining single crystals suitable for X-ray analysis can be challenging, particularly when flexible aliphatic chains are incorporated into the molecular design. rsc.org

The design of these cyclophanes is crucial; moderately sized linkers, such as tetraethylene glycol chains, facilitate the formation of single crystals. rsc.org In one such case, two cyclophane molecules were found to form dimers through complementary intermolecular edge-to-face π-interactions, which then arrange into a three-dimensional crystalline form. rsc.org

| Compound/Derivative | Linker | Key Crystallographic Findings | Reference |

| This compound-based cyclophane | Tetraethylene glycol | Intramolecular π-stacking between pyrene and naphthalene moieties. | rsc.org |

| This compound-based cyclophane | Tetraethylene glycol | Dimer formation via intermolecular edge-to-face π-interactions. | rsc.org |

Analysis of Intermolecular and Intramolecular π-π Stacking Interactions

π-π stacking interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular), play a critical role in the molecular assembly and photophysical properties of this compound derivatives.

In the solid state, the intramolecular π-stacking observed in the aforementioned cyclophane prevents the formation of intermolecular excimers. rsc.org However, mechanical grinding of the crystalline sample can induce a phase transition to an amorphous state. rsc.org This less-ordered state allows for the formation of intermolecular excimers, resulting in a change in the emission color from light-blue to green. rsc.orgresearchgate.net This green emission is broad and structureless, which is a characteristic feature of excimer formation in various this compound derivatives. rsc.org

The study of a tetrakis(1-pyrenylethynyl)-substituted rigid hinge-like molecule also highlights the significance of intramolecular π-stacking. Spectroscopic evidence, including 1H NMR and fluorescence, indicated that the pyrene units stack in the ground state, leading to the observation of static excimer fluorescence. nih.gov

Solution-Phase Conformational Dynamics

Spectroscopic Probes for Molecular Conformation (e.g., Advanced NMR Spectroscopy)

In solution, the conformational flexibility of molecules can be investigated using advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful tool for studying the structure and dynamics of molecules in solution. nih.gov For pyrene-containing systems, 1H NMR spectroscopy is particularly useful for probing intramolecular π-stacking interactions. The shielding effect caused by the proximity of pyrene units leads to upfield shifts in the proton chemical shifts, providing evidence for such interactions. nih.gov

In a cyclophane containing a this compound luminophore and a pyromellitic diimide quencher, intramolecular excimer formation was observed in a diluted chloroform (B151607) solution. researchgate.net This indicates a folded conformation that brings the two pyrene moieties into close proximity.

Condensed Phase and Self-Assembled Architectures

Supramolecular Assembly Mechanisms and Morphologies

The self-assembly of this compound derivatives in the condensed phase leads to a variety of supramolecular architectures with distinct morphologies and properties. These assemblies are driven by non-covalent interactions, primarily π-π stacking.

The highly emissive nature of this compound has been harnessed in the formation of supramolecular fibers. rsc.org In the case of the cyclophane with tetraethylene glycol linkers, mechanical grinding disrupts the crystalline packing, leading to a less ordered molecular assembly where some luminophores form excimers. researchgate.net This demonstrates how external stimuli can alter the supramolecular organization and, consequently, the material's properties.

The mechanism of pyrene binding and encapsulation within water-soluble octa-acid cavitands has also been studied, revealing a rapid initial complex formation followed by a slower binding event to form a capsular assembly. nih.gov While not directly involving this compound, this research provides insight into the dynamics of pyrene-containing supramolecular systems. nih.govnih.gov

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

83086-17-3 |

|---|---|

Formule moléculaire |

C32H18 |

Poids moléculaire |

402.5 g/mol |

Nom IUPAC |

1,6-bis(2-phenylethynyl)pyrene |

InChI |

InChI=1S/C32H18/c1-3-7-23(8-4-1)11-13-25-15-17-27-20-22-30-26(14-12-24-9-5-2-6-10-24)16-18-28-19-21-29(25)31(27)32(28)30/h1-10,15-22H |

Clé InChI |

IYZSGMQOHUWWBH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C#CC2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C#CC6=CC=CC=C6 |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes to 1,6-Bis(phenylethynyl)pyrene

The synthesis of this compound predominantly relies on palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds.

The Sonogashira coupling reaction is a cornerstone for the synthesis of this compound. wikipedia.org This reaction typically involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (1,6-dihalopyrene) in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The reaction is versatile and can be carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

The synthesis often starts with the dibromination of pyrene (B120774), which yields a mixture of 1,6- and 1,8-dibromopyrenes. researchgate.net This mixture is then subjected to the Sonogashira coupling with phenylacetylene. The general reaction is as follows:

1,6-Dibromopyrene + 2 Phenylacetylene --(Pd/Cu catalyst, base)--> this compound

Key components of the Sonogashira coupling include:

Palladium Catalyst: Complexes such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used. mdpi.com

Copper(I) Co-catalyst: Typically CuI, which facilitates the formation of a copper acetylide intermediate. organic-chemistry.org

Base: An amine base like triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA) is used to neutralize the hydrogen halide byproduct. wikipedia.org

Solvent: The reaction is often carried out in solvents like DMF or THF. wikipedia.orgrsc.org

Variations of the Sonogashira reaction, including copper-free versions, have been developed to circumvent the formation of undesired alkyne homocoupling products (Glaser coupling). wikipedia.orgresearchgate.net

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often tuned include the choice of catalyst, ligand, base, solvent, and temperature.

For instance, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can improve catalytic activity. libretexts.org In some cases, amine-free conditions with bases like K₃PO₄ have been successfully employed. organic-chemistry.org Microwave-assisted Sonogashira coupling has also been explored to accelerate the reaction and improve yields. mdpi.comnih.gov

The following table summarizes a selection of optimized conditions for Sonogashira-type reactions from the literature, which can be adapted for the synthesis of this compound.

| Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| Pd(acac)₂ / Hydrazone ligand / CuI | K₃PO₄ | DMSO | 125 °C | Good | organic-chemistry.org |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT or 60 °C | - | mdpi.com |

| (PhCN)₂PdCl₂ / L7 / Pd-PyMIC | K₂CO₃ | 1,4-dioxane | Room Temp | High | acs.org |

| PdCl₂(dtbpf) | - | DMF | - | 65% (for a similar system) | nih.gov |

It is important to note that the direct electrophilic dibromination of pyrene produces a mixture of 1,6- and 1,8-dibromopyrenes, which can lead to the formation of the corresponding bis(phenylethynyl)pyrene isomers. researchgate.net Careful purification is often required to isolate the desired 1,6-isomer.

Synthesis of Complex Architectures Incorporating this compound

The unique properties of this compound make it an attractive building block for larger, functional molecular systems.

Cyclophanes are molecules containing an aromatic ring bridged by a chain. wikipedia.org Those incorporating this compound have been designed to study intramolecular interactions and as materials with stimuli-responsive properties. rsc.orgrsc.org

A notable example is a cyclophane where a this compound unit and a naphthalene (B1677914) moiety are bridged by two tetraethylene glycol chains. rsc.org This was synthesized via a Williamson ether synthesis between 1,6-bis(4-hydroxyphenylethynyl)pyrene and a naphthalene derivative with bromo-terminated linkers. rsc.org The synthesis of another cyclophane involved a Suzuki-Miyaura cross-coupling between 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (B7880448) and 1,1'-diiodoferrocene. nih.gov

These cyclophanes often exhibit interesting photophysical behaviors, such as mechanochromic luminescence, where the emission color changes upon mechanical grinding due to a transition from a crystalline to an amorphous state. rsc.orgrsc.org

To study photoinduced electron transfer processes, this compound has been incorporated into dyad and triad (B1167595) systems with electron donor or acceptor units. researchgate.netbeilstein-journals.org For instance, a donor-bridge-acceptor (D-B-A) system has been synthesized with 1-(phenylethynyl)pyrene (B15479324) as the acceptor, a meta-carborane as the bridge, and p-N,N-dimethylaniline as the donor. digitellinc.com

In another design, a cyclophane-based mechanophore was created containing the electron-rich this compound motif and an electron-deficient pyromellitic diimide (PMDI) quencher. researchgate.net This system displays charge-transfer interactions and its fluorescence can be modulated by mechanical force. researchgate.net

The incorporation of this compound into polymers allows for the development of functional materials, such as mechanophores, which report mechanical stress through changes in their optical properties. researchgate.net

Strategies for polymer conjugation often involve modifying the this compound unit with functional groups suitable for polymerization. For example, triethylene glycol and ethylene (B1197577) glycol chains have been attached to the luminophore and a quencher in a cyclophane system to enable its covalent integration into polyurethane elastomers. researchgate.net

These polymer-integrated systems can exhibit changes in fluorescence color or intensity in response to mechanical strain, providing a visual indication of stress and deformation within the material. researchgate.net

Structural Characterization and Molecular Assembly

Condensed Phase and Self-Assembled Architectures

Liquid Crystalline Phases and Mesophase Characterization

Derivatives of 1,6-bis(phenylethynyl)pyrene have been observed to exhibit primarily nematic and columnar liquid crystalline phases. For instance, a cyclophane containing a this compound moiety linked to a naphthalene (B1677914) group by tetraethylene glycol chains displays a nematic liquid crystalline phase above 178.3 °C. rsc.org Similarly, another asymmetric cyclophane featuring a 1,6-diphenylpyrene unit demonstrates a stable nematic phase at room temperature. researchgate.net The formation of nematic phases, which are characterized by long-range orientational order of the molecules, is also reported for dimeric liquid crystals derived from 1-functionalized pyrene (B120774). researchgate.netmdpi.com

Columnar mesophases, where molecules stack on top of one another to form column-like structures, have also been identified in derivatives of this compound. These phases are often observed in systems with multiple flexible side chains, which promote the necessary microsegregation between the aromatic cores and the aliphatic chains. For example, pyrene-cored dendrimers and other polycatenar derivatives are known to self-organize into columnar and cubic mesophases. mdpi.com The induction of columnar phases has also been systematically observed in bent-core mesogens incorporating pyrene. mdpi.com

The characterization of these liquid crystalline phases relies on a combination of experimental techniques. Polarized optical microscopy (POM) is a fundamental tool used to identify the presence of liquid crystalline textures. Differential scanning calorimetry (DSC) is employed to determine the phase transition temperatures and associated enthalpy changes. mdpi.com

For a more detailed structural elucidation of the mesophases, small- and wide-angle X-ray scattering (SWAXS) is utilized. mdpi.com SWAXS provides information about the packing of the molecules and the symmetry of the liquid crystalline lattice. In some cases, the SWAXS patterns of these materials may not be highly developed but still present features characteristic of liquid crystalline mesophases, such as sharp peaks in the small-angle region and diffuse halos in the wide-angle region. mdpi.com

Below is a data table summarizing the liquid crystalline properties of a selected this compound-based cyclophane.

| Compound | Phase Transition | Temperature (°C) |

| This compound-based cyclophane | Crystalline to Nematic | 178.3 |

Table 1: Phase transition temperature of a this compound-based cyclophane. rsc.org

Advanced Photophysical Properties and Excited State Processes

Fundamental Electronic Transitions and Luminescence Characteristics

The photophysical behavior of 1,6-bis(phenylethynyl)pyrene is defined by its fundamental electronic transitions and distinct luminescence. These characteristics are pivotal for its applications in various optical and electronic devices.

Mechanisms of High Fluorescence Quantum Yields

This compound is known for its high fluorescence quantum yield, a measure of its efficiency in emitting light after absorbing it. rsc.orgresearchgate.net This high efficiency is attributed to the rigid and planar structure of the pyrene (B120774) core, which is extended by the phenylethynyl substituents. This structural rigidity minimizes non-radiative decay pathways, such as vibrational relaxation and internal conversion, thereby favoring the radiative decay of the excited state through fluorescence. The π-conjugated system of the molecule also plays a crucial role in its strong light-absorbing and emitting capabilities. researchgate.net

The introduction of phenylethynyl groups at the 1 and 6 positions of the pyrene core enhances the fluorescence quantum yield by extending the π-conjugation, which leads to a higher probability of radiative transitions. This extended conjugation also influences the energy levels of the molecule, contributing to its strong emission in the visible spectrum.

Vibronic Fine Structure and Environmental Sensitivity

The fluorescence spectrum of this compound often exhibits a well-resolved vibronic fine structure, which provides insights into the vibrational energy levels of the molecule's electronic ground state. rsc.orgrsc.org This fine structure arises from the coupling between electronic transitions and molecular vibrations. The distinct peaks in the spectrum correspond to transitions from the lowest vibrational level of the first excited singlet state (S₁) to various vibrational levels of the ground state (S₀).

The vibronic structure is highly sensitive to the local environment of the molecule. In non-polar solvents, the fine structure is typically well-defined. However, in more polar or viscous environments, the spectral features can broaden due to stronger intermolecular interactions and faster relaxation processes. This environmental sensitivity makes this compound a useful probe for studying the microenvironment of various systems, including polymers and biological membranes. nih.gov Furthermore, changes in the vibronic structure can indicate specific interactions, such as π-π stacking or excimer formation.

Excited State Deactivation Pathways

Following photoexcitation, the excited state of this compound can deactivate through several competing pathways, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. Understanding these pathways is essential for controlling and optimizing the compound's luminescent properties.

Time-Resolved Fluorescence Spectroscopy and Multi-Exponential Decays

Time-resolved fluorescence spectroscopy is a powerful technique used to study the dynamics of excited states. For this compound, fluorescence decay profiles are often complex and may exhibit multi-exponential behavior. rsc.org This complexity can arise from several factors, including the presence of different conformers, aggregation, or the formation of excited-state species like excimers. rsc.orgcolostate.edu

In dilute solutions, the fluorescence decay is typically dominated by a single exponential component corresponding to the lifetime of the monomeric species. However, at higher concentrations or in environments that promote molecular aggregation, additional decay components with different lifetimes may appear. colostate.edu These longer-lived components are often associated with the formation of excimers, which are excited-state dimers that have their own distinct deactivation pathways. rsc.org

Intersystem Crossing (ISC) and Triplet State Formation

Intersystem crossing (ISC) is a process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). While fluorescence from the S₁ state is a dominant deactivation pathway for this compound, ISC can also occur, leading to the formation of a triplet state. The efficiency of ISC is influenced by factors such as the presence of heavy atoms and specific molecular geometries that facilitate spin-orbit coupling.

The formation of the triplet state is significant as it opens up pathways for other photophysical phenomena, such as phosphorescence (emission from the T₁ state) and triplet-triplet annihilation. Although phosphorescence from pyrene derivatives is typically weak at room temperature in fluid solutions, it can be observed under specific conditions, such as in rigid matrices or at low temperatures. The triplet state can also play a role in photochemical reactions and energy transfer processes.

Excimer and Exciplex Formation Dynamics

Under certain conditions, excited this compound molecules can interact with other molecules to form transient excited-state complexes known as excimers and exciplexes.

An excimer is an excited-state dimer formed from the association of an excited monomer with a ground-state monomer of the same species. researchgate.net This process is concentration-dependent and is favored in environments where the molecules can come into close proximity. The formation of an excimer is characterized by a broad, structureless, and red-shifted emission band compared to the structured monomer fluorescence. rsc.orgresearchgate.net This red-shift is due to the stabilization of the excited state in the dimeric configuration. The dynamics of excimer formation can be studied by monitoring the rise and decay of the excimer emission, providing information on diffusion rates and intermolecular interactions. colostate.edu In some cases, "static excimers" can form where the luminophores are pre-associated in the ground state. rsc.org

Monomer-Excimer Dual Emission Phenomena and Control

Pyrene and its derivatives are well-known for their ability to exhibit both monomer and excimer fluorescence. The monomer emission originates from an isolated excited molecule, while the excimer, or "excited dimer," forms when an excited-state molecule interacts with a ground-state molecule. This results in a characteristic broad, structureless, and red-shifted emission band compared to the structured monomer fluorescence. researchgate.netnih.gov In the case of BPEP, this dual emission is a key feature, with the monomer emitting in the blue region and the excimer in the green region of the spectrum. rsc.org

The ratio of monomer to excimer emission can be controlled through various means. For instance, in pyrene-based organosilicon polymers, the formation of excimers is sensitive to the presence of specific analytes like 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4,6-trinitrophenol (TNP), allowing for their selective detection through changes in the fluorescence spectrum. rsc.orgresearchgate.net Similarly, functionalizing nanoparticles with pyrene units allows for a high local concentration, facilitating excimer formation and creating a dual-fluorescence sensor. nih.govacs.org The distinct responses of the monomer and excimer emissions to quenchers can be exploited for ratiometric sensing, providing a more reliable detection method. nih.govnih.gov

| Species | Emission Wavelength Range (nm) | Spectral Characteristics |

|---|---|---|

| BPEP Monomer | ~475-525 | Structured, light-blue emission |

| BPEP Excimer | ~529 | Broad, structureless, green emission |

Mechanistically Induced Excimer Formation and Dissociation

The formation of excimers can be induced by mechanical stimuli. In a cyclophane containing a this compound moiety, mechanical grinding of the crystalline solid disrupts the molecular packing, leading to the formation of intermolecular excimers. rsc.orgrsc.org This process is reversible, with thermal annealing restoring the original crystalline state and the monomer-like emission. rsc.org This mechanochromic luminescence is attributed to a transition from a crystalline phase, where the luminophores are isolated, to an amorphous phase that allows for the necessary π–π stacking for excimer formation. rsc.orgrsc.org

The dynamics of excimer formation and dissociation occur on an ultrafast timescale. Studies on pyrene dimers have shown that excimer formation can proceed through different pathways, involving oscillations along intermolecular coordinates, with time constants in the picosecond range. rsc.org The dissociation of the excimer back to the monomer is also a dynamic process that competes with radiative and non-radiative decay pathways.

Photoinduced Charge Separation and Charge Transfer (CT) Processes

Formation of Intramolecular and Intermolecular Charge Transfer Complexes

BPEP can participate in both intramolecular and intermolecular charge transfer (CT) processes. In dyad systems where BPEP is linked to an electron donor, such as phenothiazine (B1677639) (PTZ), photoexcitation of the BPEP unit can lead to intramolecular electron transfer from the donor to the excited BPEP, forming a charge-separated state (BPEP•⁻-PTZ•⁺). capes.gov.br This process is often accompanied by quenching of the BPEP fluorescence. capes.gov.bracs.org

Intermolecular CT complexes can also form between BPEP and other molecules. For instance, the interaction between pyrene and methylviologen, a known electron acceptor, leads to the formation of a CT complex. mdpi.com The formation of these complexes is characterized by the appearance of a new absorption band and can be influenced by the solvent polarity. sci-hub.se

Ultrafast Transient Absorption Spectroscopy for Charge Separation Dynamics

Ultrafast transient absorption spectroscopy is a powerful technique to study the dynamics of photoinduced charge separation. By monitoring the absorption changes over time after photoexcitation, the formation and decay of transient species, such as radical ions, can be directly observed. In the BPEP-PTZ dyad, picosecond transient absorption studies have confirmed the formation of the BPEP radical anion and the PTZ radical cation following electron transfer. capes.gov.br Similarly, in pyrenedicarboxamide-linked DNA hairpins, the characteristic transient absorption spectrum of the pyrene anion radical is used to monitor the dynamics of its formation and decay. illinois.edunih.gov This technique provides crucial information on the timescales of charge separation and recombination, which are essential for understanding the efficiency of light-to-energy conversion processes. nih.gov

Analysis of Electron Transfer Kinetics and Inverted Region Effects

The kinetics of electron transfer in BPEP systems can be analyzed using Marcus theory, which describes the relationship between the rate of electron transfer and the driving force (free energy change) of the reaction. rsc.orgnih.gov A key prediction of Marcus theory is the existence of an "inverted region," where the rate of electron transfer decreases as the driving force becomes very large. nih.govdiva-portal.org

In a BPEP-phenothiazine dyad, long-lived photoinduced charge separation has been attributed to the operation of the Marcus inverted region effect for the back electron transfer (charge recombination) process. capes.gov.br This means that although the charge recombination is highly exergonic, it is kinetically slow, allowing the charge-separated state to persist for a longer time. The study of electron transfer kinetics in these systems is crucial for designing efficient artificial photosynthetic and photovoltaic devices. osti.govnih.gov

Energy Transfer Mechanisms

Förster Resonance Energy Transfer (FRET) and Non-Radiative Energy Transfer (NRET) in Multi-Component Systems

The photophysical properties of this compound (BPEP) make it a compelling candidate for use in multi-component systems where energy transfer processes are investigated. Its strong absorption and emission in the visible region, coupled with a high fluorescence quantum yield, position it as a potential energy donor or acceptor in Förster Resonance Energy Transfer (FRET) and other non-radiative energy transfer (NRET) processes. Research into dyad and triad (B1167595) systems incorporating BPEP has provided significant insights into the dynamics of photoinduced energy and electron transfer.

A notable example of NRET involving BPEP is observed in a dyad system with phenothiazine (PT) as an electron donor. In the this compound-phenothiazine (BPEP-PT) dyad, the BPEP moiety acts as the light-absorber and electron acceptor, while the phenothiazine unit serves as the electron donor. Upon photoexcitation of the BPEP chromophore, its singlet excited state is efficiently quenched through a process of photoinduced electron transfer (PET) from the phenothiazine. This non-radiative process leads to the formation of a charge-separated state, consisting of the BPEP radical anion and the phenothiazine radical cation.

The efficiency of this charge separation and the subsequent charge recombination have been studied in various solvents. The fluorescence of the BPEP component within the dyad is significantly quenched compared to the parent BPEP molecule, indicating an efficient NRET process. The rate constants and quantum yields associated with these photophysical processes provide a quantitative measure of the energy transfer dynamics.

Detailed research findings from studies on the BPEP-PT dyad in different solvent environments are summarized in the tables below.

Table 1: Fluorescence Quantum Yield and Lifetime Data for BPEP and BPEP-PT Dyad

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| BPEP | Hexane | 0.98 | 2.1 |

| BPEP | Toluene | 0.98 | 2.0 |

| BPEP | Dichloromethane | 0.97 | 2.0 |

| BPEP | Acetonitrile | 0.96 | 1.9 |

| BPEP-PT | Hexane | 0.09 | 0.2 |

| BPEP-PT | Toluene | 0.05 | 0.1 |

| BPEP-PT | Dichloromethane | 0.02 | <0.1 |

| BPEP-PT | Acetonitrile | 0.01 | <0.1 |

This table presents the fluorescence quantum yields (Φf) and lifetimes (τf) for the parent this compound (BPEP) and the BPEP-Phenothiazine (BPEP-PT) dyad in various solvents. The significant decrease in both quantum yield and lifetime for the dyad is indicative of an efficient quenching process, which in this case is photoinduced electron transfer.

Table 2: Rate Constants and Quantum Yields of Photoinduced Electron Transfer in BPEP-PT Dyad

| Solvent | Rate of Charge Separation (kCS, s⁻¹) | Quantum Yield of Charge Separation (ΦCS) | Rate of Charge Recombination (kCR, s⁻¹) | Lifetime of Charge-Separated State (τCS, ns) |

| Hexane | 4.5 x 10⁹ | 0.91 | 1.2 x 10⁸ | 8.3 |

| Toluene | 9.0 x 10⁹ | 0.95 | 2.0 x 10⁷ | 50 |

| Dichloromethane | >1 x 10¹⁰ | ~0.98 | 1.0 x 10⁷ | 100 |

| Acetonitrile | >1 x 10¹⁰ | ~0.99 | 5.0 x 10⁶ | 200 |

This table details the kinetic parameters of the non-radiative energy transfer in the BPEP-PT dyad. It includes the rate of charge separation (kCS), the quantum yield of this process (ΦCS), the rate of the subsequent charge recombination (kCR), and the lifetime of the resulting charge-separated state (τCS) in different solvents. The data highlights the efficiency of the charge separation process and the factors influencing the stability of the charge-separated species.

The investigation of such multi-component systems is crucial for the development of molecular-scale devices for applications in areas like artificial photosynthesis and molecular electronics, where efficient charge separation and controlled energy transfer are paramount. The robust photophysical characteristics of this compound make it a valuable component in the design and study of these advanced functional materials.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a cornerstone in the study of 1,6-bis(phenylethynyl)pyrene, offering a molecular-level understanding of its properties.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state geometry and electronic structure of molecules. For pyrene (B120774) derivatives, including those with phenylethynyl substituents, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d) or def2-TZVP, have been instrumental. researchgate.netd-nb.info These calculations help in optimizing the molecular geometry, predicting the most stable conformations, and understanding the electronic distribution in the ground state. For instance, in a doubly bridged 1,4-bis(phenylethynyl)benzene, DFT calculations at the B3LYP/def2-TZVP level were used to optimize the ground-state geometry starting from its crystal structure. d-nb.info Analysis of the harmonic frequencies confirmed that the calculated structure represents a minimum on the potential energy surface. d-nb.info Such calculations are foundational for further, more complex analyses of excited states and molecular dynamics.

Time-Dependent DFT (TD-DFT) for Excited State Characterization

To investigate the nature of electronic transitions and excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govnih.gov TD-DFT calculations can predict the energies of electronic excitations, which correspond to the absorption of light by the molecule, and provide information about the character of these excited states (e.g., ¹Lₐ, ¹Lₑ). nih.gov For instance, in studies of diphenyl pyrenes (DPPy), TDDFT calculations have been used to understand how the position of phenyl substitution influences the excited states. nih.gov These calculations have shown that for 1,6-DPPy, the ¹Lₐ energy level is significantly shifted downwards compared to pyrene, while the ¹Lₑ level remains largely unchanged. nih.gov However, it is also noted that TD-DFT can sometimes misrepresent the energetic ordering of closely lying excited states, as seen in the case of pyrene itself where the ¹Lₑ excitation energy is significantly overestimated. nih.gov Despite these limitations, TD-DFT remains a powerful tool for qualitatively and often quantitatively understanding the photophysics of these complex molecules.

Molecular Orbital Analysis

The analysis of molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding the electronic and optical properties of conjugated molecules like this compound.

HOMO-LUMO Energy Levels and Spatial Distributions

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter that influences a molecule's electronic absorption and emission spectra. researchgate.net For pyrene derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic core. The substitution pattern on the pyrene core significantly affects the HOMO and LUMO energy levels. researchgate.net For example, the introduction of phenylethynyl groups at the 1 and 6 positions alters the spatial distribution and energies of these frontier orbitals. DFT calculations are commonly employed to compute the HOMO-LUMO energy levels and visualize their spatial distributions. researchgate.netresearchgate.net These calculations show that the HOMO is typically localized on the electron-rich pyrene core, while the LUMO may have significant contributions from the phenylethynyl substituents. The HOMO-LUMO gap for unsubstituted pyrene is calculated to be around 3.78 eV. researchgate.net Phenyl substitution is known to reduce this gap. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method | Source |

|---|---|---|---|---|---|

| Pyrene | -5.83 | -2.05 | 3.78 | B3LYP/6-311++G(d,p) | researchgate.net |

| Azupyrene | -5.38 | -2.73 | 2.65 | DFT | nih.gov |

Elucidation of Orbital Interactions and Their Photophysical Consequences

Theoretical studies can elucidate how the orbital interactions influence the nature and energy of the electronic transitions. For example, the HOMO-LUMO transition is often the primary contributor to the lowest energy absorption band. The spatial overlap between the HOMO and LUMO dictates the oscillator strength of this transition. In some cases, the introduction of substituents can lead to the emergence of new charge-transfer states, where the excitation involves the transfer of an electron from one part of the molecule to another. TD-DFT calculations can help identify and characterize such states. nih.gov

Simulation of Excited State Dynamics

Understanding the fate of the molecule after it absorbs a photon requires the simulation of its excited-state dynamics. These simulations can track the evolution of the molecule on the excited-state potential energy surface, providing insights into processes like internal conversion, intersystem crossing, and fluorescence.

Molecular dynamics simulations can be used to investigate the structural changes that occur in the excited state. nih.gov For pyrene-functionalized films, simulations have shown that pyrene molecules can form quasi-coplanar structures, and the distance between pyrene rings influences the formation of excimers, which are excited-state dimers that emit at longer wavelengths than the monomer. nih.gov The introduction of other molecules, like nitrobenzene, can alter these intermolecular arrangements and quench the fluorescence. nih.gov

More advanced techniques, such as nonadiabatic molecular dynamics, are necessary to simulate transitions between different electronic states. nih.gov These methods are computationally demanding but provide a detailed picture of the photophysical pathways available to the molecule after excitation. For complex systems, simplified approaches and efficient computational schemes are continuously being developed to make these simulations more feasible. uzh.ch

Computational Modeling of Photophysical Pathways and Deactivation Processes

Computational modeling, primarily through Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), has been instrumental in elucidating the electronic structure and photophysical properties of this compound and related derivatives. epa.govnih.gov These theoretical calculations provide a molecular-level understanding of light absorption and emission processes.

DFT calculations are employed to determine the geometries of the molecule in both its ground and excited states. epa.gov The choice of functional is critical for obtaining accurate results for extended π-systems like pyrene derivatives, with functionals such as M06-2X and ωB97XD often providing better performance than the more common B3LYP functional. nih.govnih.gov These calculations allow for the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO gap is a key determinant of the molecule's electronic and optical properties. For instance, in related di(phenylethynyl)pyrene structures, the HOMO and LUMO are typically π-type orbitals delocalized over the conjugated backbone. nih.gov

TD-DFT is then used to model the electronic transitions. epa.govrsc.org For many pyrene derivatives, the lowest energy absorption bands are characterized as π → π* transitions. rsc.org In some systems, these transitions can have a significant intramolecular charge transfer (ICT) character, where electron density moves from a donor part of the molecule to an acceptor part upon excitation. rsc.org This is particularly relevant when electron-donating or -withdrawing groups are attached to the pyrene core.

Deactivation processes, or the pathways by which the excited molecule returns to the ground state, are also a key focus of computational and experimental studies. These processes can be either radiative (fluorescence) or non-radiative.

One of the most significant deactivation pathways for this compound is excimer formation. An excimer is an excited-state dimer formed between two molecules, one of which is in an excited state. This is a concentration-dependent phenomenon in solution and is highly dependent on molecular packing in the solid state. rsc.org Several this compound derivatives are known to form excimers, which typically exhibit a broad and structureless emission at a longer wavelength (a red-shift) compared to the structured emission of the single molecule (monomer). rsc.org

Another deactivation process is quenching. In a specially designed cyclophane, a this compound luminophore was paired with a pyromellitic diimide (PMDI) quencher. researchgate.net In this system, the blue fluorescence of the pyrene moiety was largely quenched due to the formation of a charge-transfer (CT) complex with the electron-deficient PMDI. researchgate.net The fluorescence lifetime of this compound derivatives is typically in the nanosecond range; a lifetime of 1.2 ns has been reported for a cyclophane containing this unit, which is a key parameter characterizing the excited state deactivation rate. researchgate.net

| Property | Method/Observation | Finding/Value | Reference |

|---|---|---|---|

| Electronic Transitions | TD-DFT Calculations | Lowest energy transitions are typically π → π*. Can exhibit intramolecular charge transfer (ICT) character. | rsc.orgrsc.org |

| Deactivation Pathway | Photoluminescence Spectroscopy | Formation of "static excimers" in the solid state, leading to red-shifted, structureless emission. | rsc.org |

| Fluorescence Quenching | Experimental (in a cyclophane) | Quenched by pyromellitic diimide (PMDI) via charge-transfer complex formation. | researchgate.net |

| Fluorescence Lifetime (τ) | Experimental (in a cyclophane) | ~1.2 ns, similar to other this compound derivatives. | researchgate.net |

| Recommended Functionals | Computational Benchmarks | M06-2X and ωB97XD show strong correlation with experimental data for organic molecules. | nih.gov |

Mechanochemical Simulations and Force-Induced Transformations

The response of this compound to mechanical force is a significant area of research, particularly its mechanochromic luminescence—the change in emission color upon mechanical stimulation. While direct computational simulations of these complex processes are challenging and still an emerging field, experimental results provide a clear picture of the force-induced transformations, which in turn guide theoretical understanding. researchgate.net

The most prominent example of a force-induced transformation is observed in a cyclophane containing this compound. rsc.org In its crystalline powder form, the material exhibits a light-blue fluorescence. rsc.orgrsc.org Upon mechanical grinding, a remarkable change occurs: the emission color shifts to green. rsc.org This transformation is a result of a force-induced phase transition from a well-ordered crystalline state to a disordered amorphous state, as confirmed by powder X-ray diffraction measurements. rsc.org

The molecular mechanism behind this color change is the force-induced rearrangement of the pyrene moieties. In the ordered crystalline state, the molecules are arranged in such a way that there is no significant π-π overlap between the pyrene units, resulting in monomer emission. rsc.org The mechanical force of grinding disrupts this ordered packing, allowing the pyrene luminophores of adjacent molecules to move closer and form intermolecular excimers, which are responsible for the green emission. rsc.orgrsc.org This process is reversible; subsequent heating (annealing) of the green-emitting amorphous powder provides enough thermal energy for the molecules to rearrange back into their thermodynamically stable crystalline state, restoring the original light-blue emission. rsc.org

While specific mechanochemical simulations for this compound are not widely reported, the field of computational mechanochemistry employs tools like molecular dynamics (MD) simulations with specialized force fields to model such events. arxiv.orgnih.gov These simulations would typically involve applying an external force vector to a model of the crystal lattice and observing the resulting molecular displacements, changes in intermolecular distances, and the subsequent effects on the electronic properties. Such simulations could validate the proposed mechanism of dimer slippage and excimer formation. researchgate.net

| Stimulus | System | Observed Transformation | Molecular Interpretation | Reference |

|---|---|---|---|---|

| Mechanical Grinding | Crystalline powder of a 1,6-BPEP-based cyclophane | Crystal-to-amorphous phase transition. Fluorescence color change from light-blue to green. | Disruption of ordered packing, leading to intermolecular excimer formation. | rsc.org |

| Thermal Annealing | Amorphous, green-emitting ground powder | Amorphous-to-crystal phase transition. Fluorescence color reverts to light-blue. | Molecules rearrange back to the thermodynamically stable crystalline state with no excimer formation. | rsc.org |

Functional Materials and Advanced Applications

Mechanoresponsive Luminescent Materials (Mechanophores)

Mechanophores are molecules that change their properties, such as color or fluorescence, in response to mechanical force. 1,6-Bis(phenylethynyl)pyrene has been successfully incorporated into such materials, acting as the luminescent core that signals a mechanical event.

The design of mechanoresponsive materials using this compound often involves its incorporation into larger, mechanically sensitive architectures like cyclophanes or polymers. researchgate.netrsc.org Cyclophanes, which are molecules containing two aromatic units linked by bridges, are particularly effective platforms. researchgate.netrsc.orgrsc.org

A primary design strategy involves creating systems where two this compound units are brought into close proximity to form an intramolecular "excimer" — an excited-state dimer that emits light at a longer wavelength (e.g., cyan or green) than the individual monomer (which emits blue light). researchgate.netrsc.orgrsc.org Mechanical force applied to the polymer or cyclophane structure can pull these units apart, breaking the excimer and causing a shift to the shorter-wavelength monomer emission. rsc.org

Another sophisticated approach involves pairing the blue-emitting this compound luminophore with a "quencher" molecule, such as pyromellitic diimide (PMDI). nih.gov In the relaxed state, these two components form an intramolecular charge-transfer (CT) complex, which has a distinct reddish-orange emission. nih.gov Mechanical stress separates the luminophore and the quencher, disrupting the CT complex and restoring the intense blue fluorescence of the pyrene (B120774) unit. nih.gov The use of flexible linkers, such as tetraethylene glycol chains, is crucial in these designs to allow for the necessary conformational changes in response to mechanical stimuli. rsc.orgrsc.org

A direct correlation exists between the applied mechanical force and the resulting change in the emission spectrum of materials containing this compound mechanophores.

In a system where two this compound moieties form an excimer, the emission is dominated by a peak around 530 nm. rsc.org When covalently embedded into a polyurethane elastomer, applying a strain of 600% can cause a distinct color change from cyan to blue as the emission shifts toward the monomer emission at 470 nm. rsc.org

For cyclophanes based on a charge-transfer complex, the changes are also visually and spectrally distinct. nih.gov In one example, a polyurethane film containing a this compound-PMDI mechanophore displays orange emission in its relaxed state. researchgate.net Upon stretching, the emission color changes, and the ratio of the monomer-to-CT complex emission intensity correlates with the applied stress. nih.gov Similarly, grinding crystals of a cyclophane containing this compound and a naphthalene (B1677914) unit induces a phase transition from a crystalline to an amorphous state. rsc.orgrsc.org This mechanical force results in a redshift of the emission peak from 489 nm (light-blue) to 529 nm (green) due to the formation of intermolecular excimers in the less ordered amorphous state. rsc.org

| Mechanophore System | Stimulus | Initial Emission (Color) | Final Emission (Color) | Mechanism |

|---|---|---|---|---|

| Dual Pyrene Cyclophane in Polyurethane | 600% Strain | ~530 nm (Cyan) | ~470 nm (Blue) | Excimer Dissociation |

| Pyrene-PMDI CT Cyclophane | Stretching | Reddish-Orange | Blue | CT Complex Disruption |

| Pyrene-Naphthalene Cyclophane Crystal | Grinding | 489 nm (Light-Blue) | 529 nm (Green) | Intermolecular Excimer Formation |

The reversibility of the mechanochromic response is a key feature for practical applications. In many systems incorporating this compound, the change in luminescence is reversible. For instance, the stress-induced separation of the pyrene luminophore and the PMDI quencher in a cyclophane is instantly reversible upon removal of the force. nih.gov Similarly, for crystalline cyclophanes that change color upon grinding, subsequent thermal treatment can recover the initial crystalline state and its corresponding light-blue emission. rsc.orgrsc.org This indicates that the amorphous green-emissive state is metastable, while the crystalline blue-emissive state is thermodynamically stable. rsc.orgrsc.org

The photophysical properties and, by extension, the mechanochromic response can be tuned. By modifying the substituents on the phenylamine groups attached to the pyrene core, the emission color can be tuned across the entire visible spectrum, from deep blue (454 nm) to red (620 nm). nih.gov This tunability is attributed to the electron-donating or electron-withdrawing nature of the substituents. nih.gov This principle allows for the rational design of mechanophores with a specific, desired color response.

Advanced Chemosensing and Environmental Probes (non-biological)

Stimuli-Responsive Luminescence for Material Characterization

The highly emissive character of the this compound core makes it a valuable component in the design of "smart" materials that exhibit stimuli-responsive luminescence, also known as mechanochromic luminescence. rsc.org These materials change their fluorescent properties in response to external stimuli such as pressure, grinding, or temperature, which allows for the characterization of material states.

A notable example is a cyclophane incorporating a 1,6-BPEP unit linked to a naphthalene moiety by tetraethylene glycol chains. rsc.orgrsc.org This molecule demonstrates distinct luminescent responses to mechanical stress, enabling clear differentiation between its crystalline and amorphous states.

Crystalline State: In its initial powder crystalline form (referred to as the LB-form), the material emits a bright, light-blue fluorescence with a well-defined vibronic structure in its spectrum. rsc.org Single-crystal X-ray analysis reveals that in this state, the 1,6-BPEP luminophores are arranged in an isolated manner, preventing the formation of intermolecular excimers (excited-state dimers). rsc.orgrsc.org

Amorphous State: Upon mechanical grinding, the crystalline structure is disrupted, inducing a phase transition to an amorphous state. rsc.org This change in molecular arrangement forces the 1,6-BPEP units into close proximity, leading to the formation of intermolecular excimers. The amorphous state is characterized by a broad, structureless, green emission, which is a hallmark of excimer fluorescence in pyrene derivatives. rsc.org

Reversibility: This mechanochromic response is reversible. Subsequent thermal treatment (annealing) of the green-emitting amorphous powder provides the necessary energy for the molecules to reorganize back into their thermodynamically stable crystalline state, restoring the original light-blue emission. rsc.org

This reversible, stimulus-induced change in emission color provides a direct visual method for characterizing the physical state of the material, distinguishing between ordered crystalline phases and disordered amorphous phases. rsc.org

| Stimulus | Material State | Emission Color | Peak Emission (λem) | Spectroscopic Feature |

| None (Initial) | Crystalline (LB-form) | Light-Blue | ~489 nm | Well-resolved vibronic structure |

| Grinding | Amorphous (G-form) | Green | ~529 nm | Broad, structureless (excimer) |

| Heating (Anneal) | Crystalline | Light-Blue | ~489 nm | Restored vibronic structure |

Derivatives and Structure Property Relationships

Impact of Molecular Architecture on Assembly and Function

Beyond simple substitution, the integration of 1,6-bis(phenylethynyl)pyrene into more complex, three-dimensional architectures like cyclophanes or multi-chromophore systems introduces new structural parameters—such as strain, linker length, and flexibility—that profoundly affect its properties.

Cyclophanes are molecules containing two or more aromatic rings linked by bridges. When a this compound unit is incorporated into a cyclophane, the bridging linkers can force the pyrene (B120774) chromophore into strained conformations, leading to unique photophysical behaviors. rsc.orgrsc.org

A notable example is a cyclophane where a this compound moiety and a naphthalene (B1677914) group are bridged by tetraethylene glycol linkers. rsc.orgrsc.org In its crystalline state, this molecule exhibits a light-blue fluorescence. rsc.org However, upon mechanical grinding, the crystal structure is disrupted, converting it to an amorphous state. This change in conformation leads to the formation of intramolecular excimers, resulting in a visible color change to green luminescence. rsc.orgrsc.org This phenomenon, known as mechanochromic luminescence, is a direct consequence of the conformation-dependent photophysics of the strained cyclophane structure. rsc.org

The degree of ring strain is a critical factor. Systematic studies on cyclophanes with progressively smaller ring sizes show that increasing strain leads to significant deviations from ideal molecular geometries. nih.gov This strain can be harnessed to control the spatial orientation of functional groups in ways not possible with acyclic molecules. nih.gov In mechanophores, which change their luminescence in response to mechanical force, the ring size dictates the extent to which chromophores can interact, thereby controlling the ratiometric photoluminescent response. rsc.org

In systems containing multiple chromophores, such as cyclophanes, the chains connecting the photoactive units are critical. The length and flexibility of these linkers determine the spatial relationship between the chromophores, influencing phenomena like intramolecular charge transfer and excimer formation.

In the previously mentioned this compound-based cyclophane, the use of moderately long tetraethylene glycol linkers was crucial for obtaining single crystals suitable for X-ray analysis, which is often challenging for flexible cyclic molecules. rsc.orgrsc.org Shorter linkers can make purification difficult, while excessively long linkers might lead to different packing arrangements. rsc.org

Studies on other cyclophane systems have shown that the extent of charge-transfer complex formation is inversely proportional to the length of the spacers connecting the donor and acceptor units. rsc.org Shorter linkers lead to stronger interaction. The flexibility of the linker is also a key parameter. In coordination polymers, structures with rigid linkers like bipyridine have bulk moduli an order of magnitude higher than those with more flexible linkers. rsc.org This principle highlights that linker design is a crucial tool for controlling both the photophysical properties and the mechanical characteristics of multi-chromophore materials. rsc.org

Regioisomeric Studies and Their Photophysical and Mesomorphic Implications

Regioisomers are compounds that have the same chemical formula but differ in the spatial arrangement of substituents on the aromatic core. For bis(phenylethynyl)pyrene, the substitution pattern dramatically affects the molecule's shape, symmetry, and, consequently, its photophysical and liquid crystalline (mesomorphic) properties.

A comparative study of two regioisomers, BBPn (substituted at the 2,7-positions of the biphenyl (B1667301) core of a pyrene-fused system) and DBPn (substituted at the 3,8-positions), revealed significant differences in their self-assembly and optical properties. mdpi.com Although both series of compounds exhibit liquid crystalline phases, the BBPn isomers, which have a more planar core, show more stable and extended mesomorphic ranges compared to the more distorted DBPn isomers. mdpi.com This difference in planarity affects the efficiency of π-π stacking, which is crucial for the formation of the ordered columnar structures characteristic of their mesophases. mdpi.com Optically, both series are highly luminescent, but the BBPn isomers exhibit a blue shift in both absorption and emission compared to their DBPn counterparts. mdpi.com

Another study investigated a series of pyridyl-pyrene conjugates, comparing substitution at the 1-, 2-, and 4-positions of the pyrene core. nih.gov The position of the pyridyl substituent was found to have a profound "site effect" on the photophysical properties. For instance, in dipyridyl-pyrene isomers, the 1,6-disubstituted compound exhibited a near-perfect fluorescence quantum yield in solution, almost three times higher than the other regioisomers. nih.gov These findings underscore that the specific substitution pattern is a critical design parameter for tailoring the properties of pyrene-based materials for applications in optoelectronics and sensing.

| Regioisomer Type | Key Structural Difference | Impact on Properties | Reference |

|---|---|---|---|

| BBPn vs. DBPn | Substitution pattern on pyrene-fused core affecting planarity | BBPn has better planarity, leading to more stable liquid crystal phases and blue-shifted emission compared to DBPn. | mdpi.com |

| Dipyridyl-pyrenes | Position of pyridyl groups (e.g., 1,6- vs. other disubstituted) | The 1,6-disubstituted isomer shows a significantly higher fluorescence quantum yield (~1.0) in solution. | nih.gov |

Future Research Directions and Outlook

Development of Novel Synthetic Strategies for Enhanced Control over Molecular Architecture

Future synthetic endeavors will likely focus on methods that offer unparalleled control over the final molecular architecture, moving beyond traditional cross-coupling reactions to more sophisticated and precise methodologies.

Key Research Thrusts:

Advanced Cross-Coupling Methodologies: While Sonogashira and Suzuki-Miyaura cross-coupling reactions have been instrumental in synthesizing BPEP and its derivatives, future work will likely explore more advanced and efficient catalytic systems. epa.govnih.gov This includes the development of catalysts that operate under milder conditions, tolerate a wider range of functional groups, and provide higher yields and selectivity, thus minimizing the formation of impurities that can affect photophysical properties. rsc.org

Supramolecular Synthesis and Self-Assembly: A significant area of future research will be the use of non-covalent interactions to construct complex, well-defined architectures incorporating the BPEP core. This includes the design of BPEP-based cyclophanes, where the pyrene (B120774) and another aromatic moiety are bridged by linkers of specific lengths and flexibilities. rsc.org Such strategies allow for the creation of materials with dynamic properties, such as mechanochromic luminescence, where the emission color changes in response to mechanical stress. rsc.orgrsc.org The interplay of π-π stacking and hydrogen bonding will be crucial in directing the self-assembly of BPEP derivatives into ordered one-dimensional stacks and other complex morphologies. nih.gov

Post-Polymerization Modification: A promising strategy for creating novel BPEP-containing materials is the post-polymerization modification of pre-synthesized polymers. This approach allows for the introduction of BPEP moieties onto a polymer backbone, offering a high degree of control over the final material's properties. mdpi.com This technique can be used to investigate the interactions between the polymer backbone and the BPEP side chains, leading to a better understanding of energy transfer processes. mdpi.com

Table 1: Comparison of Synthetic Strategies for BPEP Derivatives

| Synthetic Strategy | Advantages | Challenges | Key Research Findings |

| Advanced Cross-Coupling | High yield, good for creating basic BPEP structures. | Can be sensitive to functional groups, may require harsh conditions. | Efficient synthesis of 2,7-disubstituted pyrenes via C-H borylation followed by cross-coupling. nih.gov |

| Supramolecular Synthesis | Precise control over molecular architecture, enables dynamic materials. | Synthesis can be complex, characterization of large structures is challenging. | Design of a BPEP-based cyclophane exhibiting mechanochromic luminescence. rsc.org |

| Post-Polymerization Modification | Versatile for creating a wide range of functional polymers. | Incomplete functionalization can lead to batch-to-batch variability. | Successful functionalization of polyacetylenes with pyrene moieties. mdpi.com |

Application of Advanced In-Situ Characterization Techniques for Dynamic Processes

To fully understand and harness the potential of BPEP-based materials, it is crucial to study their dynamic behavior in real-time. Future research will increasingly rely on advanced in-situ characterization techniques to probe these processes.

Key Techniques and Applications:

In-Situ Spectroscopy: Techniques like in-situ photoluminescence and UV-Vis spectroscopy will be vital for monitoring the dynamic changes in the electronic and photophysical properties of BPEP materials in response to external stimuli. jos.ac.cn For example, these techniques can be used to follow the crystal-to-amorphous phase transitions that are responsible for the mechanochromic behavior of BPEP-based cyclophanes. rsc.orgrsc.org

In-Situ X-ray Diffraction: To understand the structural changes that accompany dynamic processes, in-situ X-ray diffraction will be an indispensable tool. This technique can provide real-time information on the changes in molecular packing and crystal structure during processes like mechanical grinding or thermal annealing. rsc.org

Fluorescence Lifetime Imaging (FLIM): FLIM can provide spatial and temporal information on the fluorescence decay of BPEP-based materials. This technique is particularly useful for studying processes like Förster Resonance Energy Transfer (FRET) in BPEP-containing systems and for visualizing the distribution of different species in a material. wuttkescience.com

Rational Design Principles for Next-Generation Functional Materials with Tailored Properties

The development of next-generation BPEP-based materials will be driven by the establishment of clear and predictive rational design principles. This will involve a synergistic approach combining computational modeling and experimental validation.

Core Principles:

Structure-Property Relationships: A deep understanding of the relationship between the molecular structure of BPEP derivatives and their resulting properties is fundamental. researchgate.netrsc.orgmdpi.com For instance, the introduction of specific functional groups can be used to tune the emission color, quantum yield, and charge transport properties of BPEP-based materials. researchgate.net The length and flexibility of linker chains in BPEP-containing cyclophanes have been shown to be critical in determining their photophysical properties and their ability to form single crystals. rsc.org

Computational Modeling (DFT and TD-DFT): Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will play an increasingly important role in predicting the electronic structure, photophysical properties, and reactivity of new BPEP derivatives before their synthesis. nih.gov These computational methods can be used to screen potential candidates for specific applications and to gain a deeper understanding of the underlying mechanisms governing their behavior. nih.gov

Controlling Intermolecular Interactions: The properties of BPEP-based materials in the solid state are heavily influenced by intermolecular interactions such as π-π stacking. Rational design principles will focus on controlling these interactions through the strategic placement of substituents to achieve desired packing motifs and, consequently, tailored electronic and photophysical properties. nih.gov

Table 2: Structure-Property Relationships in BPEP Derivatives

| Structural Modification | Effect on Properties | Example Application |

| Introduction of electron-donating/withdrawing groups | Tuning of HOMO/LUMO energy levels, emission wavelength, and quantum yield. | Organic light-emitting diodes (OLEDs) with specific emission colors. |

| Variation of linker length in cyclophanes | Control over intramolecular π-π stacking and mechanochromic luminescence. | Stimuli-responsive materials and sensors. rsc.org |

| Functionalization of peripheral positions | Modification of solubility, processability, and solid-state packing. | Solution-processable organic electronics. |

Exploration of Emerging Interdisciplinary Applications in Materials Science

The unique properties of 1,6-bis(phenylethynyl)pyrene make it a promising candidate for a wide range of emerging applications at the intersection of chemistry, physics, and engineering.

Potential Application Areas:

Organic Electronics: BPEP and its derivatives are highly promising for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to their high charge carrier mobility and strong absorption in the visible region. uky.edunih.gov Future research will focus on designing BPEP-based materials with optimized energy levels and morphologies for efficient charge transport and light harvesting.

Chemosensors: The sensitivity of the fluorescence of BPEP derivatives to their local environment makes them excellent candidates for the development of highly sensitive and selective chemosensors. nih.govaps.org For example, BPEP-based sensors could be designed to detect specific analytes through changes in their fluorescence emission upon binding.

Stimuli-Responsive Materials: The demonstrated mechanochromic luminescence of BPEP-based cyclophanes opens the door to the development of a new class of "smart" materials that respond to mechanical stress. rsc.orgrsc.orgresearchgate.net These materials could find applications in areas such as stress sensing, damage detection, and security inks.

Bio-imaging and Labeling: The strong fluorescence and photostability of BPEP derivatives make them attractive probes for biological imaging and labeling. researchgate.net By functionalizing BPEP with biocompatible groups, it may be possible to develop novel fluorescent labels for tracking biological processes at the cellular level. researchgate.net

Q & A

Q. What synthetic strategies are effective for preparing BPEPy derivatives with controlled regiochemistry?

BPEPy derivatives are synthesized via Pd-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) between halogenated pyrene intermediates and terminal alkynes. Key challenges include managing steric hindrance from bulky substituents and ensuring regioselectivity. Purification techniques like column chromatography or recrystallization are critical for isolating isomers. For example, symmetric 1,6-substitution is favored due to reduced steric strain compared to asymmetric derivatives .

Q. How can BPEPy be characterized for structural and photophysical properties?

- X-ray crystallography confirms molecular packing and π-π stacking distances (e.g., ~5.82 Å in BPEPy-based crystals) .

- UV-Vis and fluorescence spectroscopy reveal absorption/emission maxima (e.g., red-shifted emission in phenylethynyl-modified derivatives) .

- Differential scanning calorimetry (DSC) identifies phase transitions (e.g., nematic liquid-crystalline behavior above 227°C) .

Q. What role does BPEPy play in covalent organic frameworks (COFs)?

BPEPy derivatives like 1,6-bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene serve as A2B2 monomers for imine-linked COFs . Interfacial polymerization yields thin films with tunable crystallinity, applicable in acidichromism sensors. Characterization via SEM and XRD ensures structural integrity .

Advanced Research Questions

Q. How can BPEPy-based materials be optimized for artificial photosynthesis?

Optimization involves enhancing the biphase interface between BPEPy (light-harvesting semiconductor) and molecular active centers (MACs). Strategies include:

Q. What mechanisms govern long-lived charge separation in BPEPy donor-acceptor systems?

In BPEPy-phenothiazine dyads, photoinduced electron transfer generates a charge-separated (CS) state (BPEP<sup>•−</sup>-PT<sup>•+</sup>) with microsecond lifetimes. Key factors:

Q. How do substituents influence BPEPy's mechanoresponsive luminescence?

Bulky substituents (e.g., tert-butyl groups) suppress aggregation, enabling stimuli-responsive luminescence in cyclophane derivatives. For example:

Q. What computational methods model BPEPy-containing metal complexes?

Q. How does BPEPy enhance thermal stability in high-temperature polymers?

BPEPy derivatives (e.g., 1,6-bis(5′-octyl-2,2′-bithiophen-5-yl)pyrene ) show 1% mass loss at ~420°C (via TGA), outperforming non-pyrenyl analogs. Stability arises from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.